2,3-Difluoro-6-iodoaniline
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Overview
Description
2,3-Difluoro-6-iodoaniline is an organic compound with the molecular formula C6H4F2IN. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 6 is replaced by an iodine atom
Preparation Methods
The synthesis of 2,3-Difluoro-6-iodoaniline typically involves halogenation reactions. One common method is the iodination of 2,3-difluoroaniline using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position . Industrial production methods may involve similar halogenation techniques, optimized for large-scale synthesis.
Chemical Reactions Analysis
2,3-Difluoro-6-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Scientific Research Applications
2,3-Difluoro-6-iodoaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-iodoaniline depends on its specific application. In chemical reactions, the presence of fluorine and iodine atoms influences the reactivity and selectivity of the compound. The fluorine atoms increase the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions . The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions .
Comparison with Similar Compounds
2,3-Difluoro-6-iodoaniline can be compared with other halogenated anilines, such as:
2,4-Difluoro-6-iodoaniline: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Fluoro-6-iodoaniline:
4-Fluoro-2-iodoaniline: Another isomer with different substitution positions, resulting in distinct reactivity and applications.
Properties
IUPAC Name |
2,3-difluoro-6-iodoaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2IN/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQNWEVFTFMHRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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